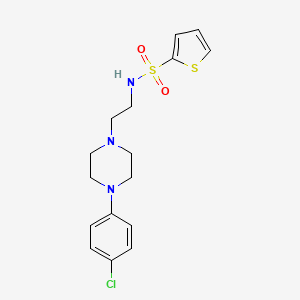![molecular formula C16H20BNO4 B2846963 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione CAS No. 2377607-02-6](/img/structure/B2846963.png)
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione” is a complex organic molecule. It contains an isoindole-1,3-dione group, which is a type of heterocyclic compound, and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of organoborane .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the isoindole-1,3-dione ring and the introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The isoindole-1,3-dione group would contribute to the rigidity of the molecule, while the tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by both the isoindole-1,3-dione and the tetramethyl-1,3,2-dioxaborolan-2-yl groups. The isoindole-1,3-dione group could potentially undergo reactions at the carbonyl groups, while the boron atom in the tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially coordinate to other atoms or molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple carbonyl groups could potentially increase its polarity, affecting properties such as solubility and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Convenient Synthesis of Polysubstituted Isoindole-1,3-dione Analogues Research by Tan et al. (2014) has introduced methods for preparing new polysubstituted isoindole-1,3-diones, which could have implications for the synthesis and application of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione. These methodologies include reactions starting from 2-ethyl-5-hydroxy isoindole-1,3-dione derivatives, leading to the creation of various functionalized compounds through steps like epoxidation, cis-hydroxylation, and microwave-assisted reactions (Tan et al., 2014).
Synthesis of New Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives In a continuation of exploring isoindole-1,3-dione derivatives, Tan et al. (2016) developed an appropriate synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This synthesis route involves epoxidation and subsequent nucleophilic opening of the epoxide, leading to amino and triazole derivatives (Tan et al., 2016).
Biological Activities
Evaluation of Xanthine Oxidase Inhibitor Properties A study by Gunduğdu et al. (2020) evaluated the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives. This enzyme is relevant in the development of gout and related conditions. The study found that N-phenyl isoindole-1,3-dione derivatives exhibited promising activity, suggesting potential therapeutic applications for compounds structurally related to this compound (Gunduğdu et al., 2020).
Cytotoxic Potentials on Cancer Cell Lines Another significant area of research is the evaluation of cytotoxic potentials of isoindole-1,3-dione derivatives on various cancer cell lines, including HeLa, C6, and A549. This study by Tan et al. (2020) highlights the potential of these compounds in cancer therapy, with certain derivatives showing higher inhibitory activity than standard treatments (Tan et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)9-10-18-13(19)11-7-5-6-8-12(11)14(18)20/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZCOCNBBNZEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)
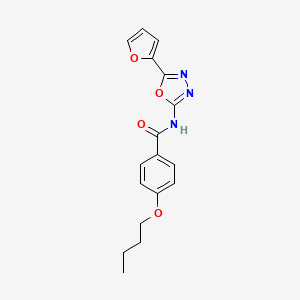
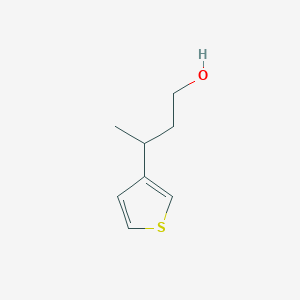
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2846885.png)
![Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2846887.png)
![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2846889.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2846890.png)
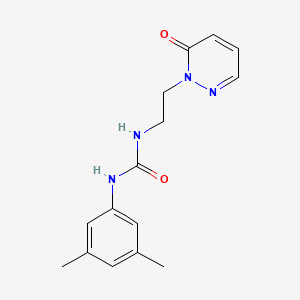
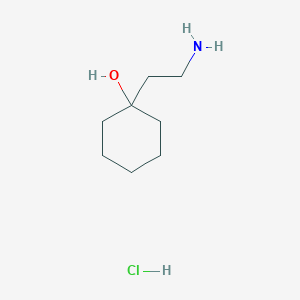
![Methyl 3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2846895.png)
![3-(4-Bromophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846896.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2846898.png)
